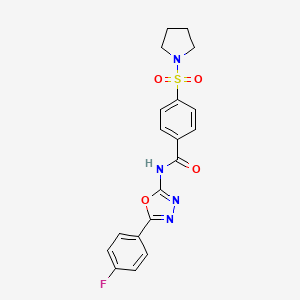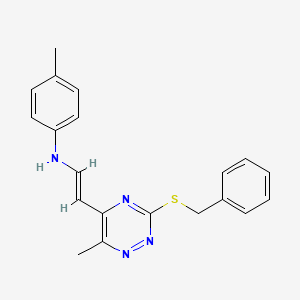![molecular formula C15H10Cl2N2 B2992804 (2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile CAS No. 338403-08-0](/img/structure/B2992804.png)
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and an enamine nitrile structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes a condensation reaction with 3-chloroaniline under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or organometallic compounds facilitate substitution reactions.
Major Products
Oxidation: Produces chlorinated benzaldehydes or benzoic acids.
Reduction: Yields amines or amides.
Substitution: Results in various substituted phenyl derivatives.
科学研究应用
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of these biomolecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
相似化合物的比较
Similar Compounds
- (2E)-2-(4-bromophenyl)-3-[(3-bromophenyl)amino]prop-2-enenitrile
- (2E)-2-(4-fluorophenyl)-3-[(3-fluorophenyl)amino]prop-2-enenitrile
- (2E)-2-(4-methylphenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile
Uniqueness
(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile is unique due to its specific chlorinated phenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
属性
IUPAC Name |
(E)-3-(3-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-13-6-4-11(5-7-13)12(9-18)10-19-15-3-1-2-14(17)8-15/h1-8,10,19H/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPCVIOGVMYBD-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
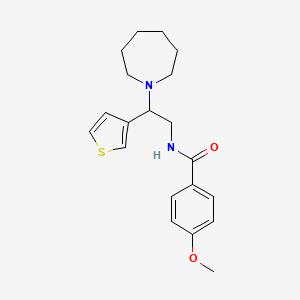

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B2992724.png)

![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)
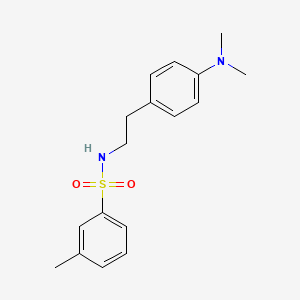
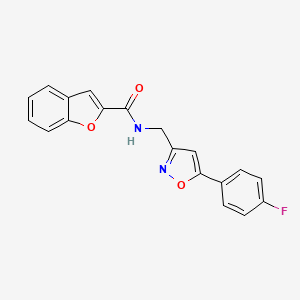
![N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2992736.png)
![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)
![Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2992739.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2992740.png)
